1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
CAS No.: 65361-84-4
Cat. No.: VC2081677
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65361-84-4 |
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Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 1-(4-phenylmethoxyindazol-1-yl)ethanone |
Standard InChI | InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
Standard InChI Key | QSJAYNUXMYHEFZ-UHFFFAOYSA-N |
SMILES | CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES | CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone represents a functionalized indazole derivative characterized by two key modifications: a benzyloxy group at the 4-position and an acetyl group at the N1 position of the indazole ring. This structural arrangement creates a molecule with distinct chemical reactivity and synthetic utility.
Basic Chemical Information
The compound is formally identified through several key chemical parameters that define its identity within chemical databases and research literature:
Parameter | Value |
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Chemical Name | 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone |
CAS Number | 65361-84-4 |
Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.29 g/mol |
Synonyms | 1H-Indazole, 1-acetyl-4-(phenylmethoxy)- |
The molecular structure features an indazole heterocycle as the core scaffold, which is a bicyclic aromatic system containing adjacent nitrogen atoms in a five-membered ring fused to a benzene ring . The presence of the benzyloxy group at position 4 provides opportunities for further derivatization, while the acetyl group at position 1 (N1) influences the electronic properties of the indazole ring system .
Structural Features
The structural characteristics of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone contribute significantly to its chemical behavior and applications:
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The indazole core provides a rigid, planar scaffold that can participate in both hydrogen bonding and π-stacking interactions in biological systems.
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The benzyloxy group at the 4-position introduces steric bulk and hydrophobicity while serving as a protecting group that can be selectively removed.
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The N-acetyl group modifies the electron distribution of the indazole system and can influence the compound's reactivity patterns in various chemical transformations .
These structural elements combine to create a molecule with diverse applications, particularly in pharmaceutical research and chemical synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is essential for its proper handling, storage, and application in research settings.
Stock Concentration | 1 mg Preparation | 5 mg Preparation | 10 mg Preparation |
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1 mM | 3.7552 mL | 18.7758 mL | 37.5516 mL |
5 mM | 0.751 mL | 3.7552 mL | 7.5103 mL |
10 mM | 0.3755 mL | 1.8776 mL | 3.7552 mL |
When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility profile. For long-term storage of prepared solutions, the following guidelines apply:
To enhance solubility, heating the tube to 37°C followed by sonication in an ultrasonic bath is recommended .
Applications in Chemical Synthesis and Research
1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone has emerged as a significant compound in several areas of chemical research, with particular importance in pharmaceutical development and synthetic organic chemistry.
Medicinal Chemistry Applications
The compound serves as a valuable building block in medicinal chemistry, where the indazole scaffold has gained prominence as a privileged structure in drug discovery . The indazole core provides structural diversity and opportunities for derivatization, making it suitable for the development of new drug candidates with diverse pharmacological properties .
Specifically, 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone offers several advantages in medicinal chemistry:
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The indazole scaffold appears in numerous bioactive compounds, making derivatives of this compound potential candidates for pharmaceutical research.
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The benzyloxy group can be selectively modified or removed to access different derivatives with varying properties and biological activities .
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The acetylated nitrogen affects the electron distribution of the indazole system, potentially influencing binding interactions with biological targets.
Synthetic Chemistry Applications
In synthetic organic chemistry, 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone functions as a key intermediate for the synthesis of complex heterocyclic compounds . Its versatility stems from its ability to participate in various reaction types, including:
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Condensation reactions, likely involving the acetyl group
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Substitution reactions, potentially at various positions of the indazole ring
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Reduction reactions, possibly targeting the carbonyl function or other reducible groups
The compound's stability and compatibility with common reaction conditions make it a valuable tool for synthetic chemists seeking to design and optimize novel compounds for various applications . These characteristics allow for efficient access to structurally diverse molecules based on the indazole scaffold.
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